(E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-15-6-3-13(11-17(15)23-2)4-8-19(21)20-14-5-7-16-18(12-14)25-10-9-24-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,21)/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQBZVQJDKCCF-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound that combines a dioxin moiety with an acrylamide structure. This unique combination suggests potential for diverse biological activities, which have been the focus of recent research.
- Molecular Formula : C19H19NO5
- Molecular Weight : 341.36 g/mol
- CAS Number : 1164499-59-5
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of dioxin compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects on various cancer cell lines.
- Antioxidant Properties : The presence of dimethoxy groups in the structure contributes to antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Initial studies suggest potential inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and Type 2 diabetes mellitus.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Component | Biological Activity |
|---|---|
| Dioxin moiety | Antitumor activity |
| Dimethoxyphenyl group | Antioxidant properties |
| Acrylamide group | Enzyme inhibition |
Case Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of several dioxin derivatives on human peripheral blood mononuclear cells (PBMCs). The results indicated that compounds with similar structural features to this compound exhibited over 70% cell viability reduction at concentrations of 10 µg/mL to 100 µg/mL.
Case Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant capacity of various dioxin derivatives was measured using DPPH radical scavenging assays. The results suggested that these compounds effectively reduced free radical levels compared to controls.
The synthesis of this compound typically involves a multi-step process starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The reaction conditions and choice of reagents significantly affect the yield and purity of the final product.
Comparison with Similar Compounds
Comparison with Structural Analogs
Acrylamide Derivatives with Dihydroxyphenyl Substituents
describes acrylamide derivatives with 3,4-dihydroxyphenyl groups instead of the 3,4-dimethoxyphenyl moiety in AMG 9810. These compounds, such as (E)-3-(3,4-Dihydroxyphenyl)-N-p-tolylacrylamide (3p) and (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dihydroxyphenyl)acrylamide (3s), were synthesized with yields ranging from 52% to 91%. Unlike AMG 9810, these derivatives primarily inhibit nitric oxide (NO) production in RAW 264.7 macrophages (IC50 values: 10–20 μM) rather than targeting TRPV1 .
Oxadiazole and Pyrazole Derivatives
Compounds in , and 9 incorporate 1,3,4-oxadiazole or dihydropyrazole cores instead of acrylamide. For example, N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(methoxy)benzamide (22) and 4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4s) were synthesized with yields of 35% and 72.3%, respectively. These compounds target Ca<sup>2+</sup>/calmodulin pathways or cyclooxygenase-2 (COX-2) rather than TRPV1 .
Propionamide Derivatives
describes N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide, a propionamide analog lacking the acrylamide and dimethoxyphenyl groups. While structurally simpler (molecular weight: 207.23 vs.
Comparison with Functional Analogs (TRPV1 Antagonists)
Fenretinide
Fenretinide (IC50: 1.1 μM), a retinamide derivative, shares comparable TRPV1 inhibitory potency with AMG 9810 but acts via retinoic acid receptor (RAR) binding, inducing apoptosis in cancer cells. Unlike AMG 9810, fenretinide lacks specificity for TRPV1 and influences broader signaling pathways .
BCTC
BCTC, another TRPV1 antagonist, is used in tandem with AMG 9810 in pain studies. While both inhibit thermal hyperalgesia, BCTC exhibits off-target effects on TRPM8, whereas AMG 9810 shows higher selectivity for TRPV1 .
Research Findings and Clinical Implications
- Pain Management: AMG 9810 reduces capsaicin-induced pain and inflammatory hyperalgesia in rodent models, outperforming nonspecific antagonists like BCTC .
- Cancer : Paradoxically, TRPV1 antagonism by AMG 9810 promotes tumor growth in DMBA-treated mice via EGFR activation, suggesting context-dependent risks .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation Reaction : Reacting 3,4-dimethoxybenzaldehyde with a cyanoacetamide derivative under basic conditions (e.g., piperidine) to form the acrylamide backbone .
Coupling with Dihydrobenzodioxin Amine : Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in polar aprotic solvents (e.g., DMF) to attach the dihydrobenzodioxin moiety .
Purification : Column chromatography with solvents like ethyl acetate/petroleum ether (3:7) is critical to isolate the (E)-isomer, which often dominates due to thermodynamic stability .
Key Considerations: Monitor reaction progress via TLC and optimize pH to minimize Z-isomer formation.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and purity. For example, the trans (E)-configuration of the acrylamide double bond shows a coupling constant in NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] peak at m/z 356.20) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity or solubility?
- Methodological Answer :
- Substituent Variation : Replace methoxy groups with hydroxyl or fluorinated groups to improve metabolic stability or binding affinity. For example, replacing 3,4-dimethoxyphenyl with 3,4-dihydroxyphenyl increased interaction with kinase targets in related acrylamides .
- Backbone Optimization : Introduce heterocycles (e.g., pyridazine or thiophene) to the dihydrobenzodioxin ring to modulate electronic properties. Computational docking studies (e.g., AutoDock Vina) guide rational design .
- Solubility Enhancement : Use PEGylation or salt formation (e.g., hydrochloride) while monitoring stability via HPLC .
Q. How to resolve contradictions in reported reaction yields or by-product formation?
- Methodological Answer :
- Parameter Screening : Systematically vary temperature (40–80°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (5–20 mol%) to identify optimal conditions. For example, higher temperatures reduce reaction time but may increase dimerization .
- By-Product Analysis : Use LC-MS to trace impurities. For instance, Z-isomer formation can be minimized by adding a phase-transfer catalyst (e.g., TBAB) during condensation .
- Statistical Optimization : Apply a Design of Experiments (DoE) approach to quantify interactions between variables .
Q. What mechanistic insights exist for its interaction with biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding kinetics with kinases (e.g., EGFR or MAPK). IC values below 1 µM suggest high potency in related acrylamides .
- Molecular Dynamics Simulations : Analyze hydrogen bonding between the acrylamide carbonyl and catalytic lysine residues in target proteins (e.g., 2.8 Å bond distance observed in GROMACS simulations) .
Q. How to evaluate its stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via UPLC-MS and identify major breakdown products (e.g., hydrolysis of the amide bond) .
- Photostability Testing : Use ICH Q1B guidelines with a xenon lamp to assess light sensitivity. Related benzodioxin derivatives show <5% degradation after 48 hours under UV light .
Methodological Challenges & Solutions
Q. How to address low yields in large-scale synthesis?
- Answer :
- Scale-Up Adjustments : Replace batch reactors with flow chemistry systems to improve heat/mass transfer. For example, continuous flow synthesis increased yields from 45% to 72% in a similar acrylamide derivative .
- Catalyst Recycling : Immobilize catalysts (e.g., Pd/C on silica) for reuse in coupling steps .
Q. What strategies mitigate E/Z isomerization during storage?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
